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molecular formula C9H12N2O B1370440 1-(Pyridin-4-yl)pyrrolidin-3-ol CAS No. 116721-57-4

1-(Pyridin-4-yl)pyrrolidin-3-ol

Cat. No. B1370440
M. Wt: 164.2 g/mol
InChI Key: HHYWFIGUFNRYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06759414B2

Procedure details

A mixture of 3-hydroxypyrrolidine (9.9 g, 113.64 mmol), 4-bromopyridinium hydrochloride (22.098 g, 113.64 mmol), triethylamine (47.5 mL, 341.0 mmol) and 3:1 ethanol:water (150 mL), in a pressure tube reaction vess 1, was purged with nitrogen and sealed. The mixture was heated to 150° C. for 96 hours and cooled. The solvent was evaporated and ethyl acetate (50 mL) was added. After trituration, the organic solvent was decanted off and saved. Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid. The mixture was shaken vigorously and was filtered with water and methylene chloride wash to give the title compound as an off-white solid. The organic supernatant and the methylene chloride and water washes were combined. This mixture was extracted with methylene chloride. The organic layer was sodium sulfate dried and concentrated. The residue was triturated with methylene chloride and the solid was filtered. This solid was combined with the solid from above and vacuum dried (100° C. at 133 Pa for 14 hours) to give the title compound as an off-white solid (8.52 g, 46%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
4-bromopyridinium hydrochloride
Quantity
22.098 g
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.Cl.Br[C:9]1[CH:14]=[CH:13][NH+:12]=[CH:11][CH:10]=1.C(N(CC)CC)C.C(O)C>O>[N:12]1[CH:13]=[CH:14][C:9]([N:4]2[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]2)=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
OC1CNCC1
Name
4-bromopyridinium hydrochloride
Quantity
22.098 g
Type
reactant
Smiles
Cl.BrC1=CC=[NH+]C=C1
Name
Quantity
47.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate (50 mL) was added
CUSTOM
Type
CUSTOM
Details
After trituration, the organic solvent was decanted off
ADDITION
Type
ADDITION
Details
Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid
FILTRATION
Type
FILTRATION
Details
was filtered with water and methylene chloride
WASH
Type
WASH
Details
wash

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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